molecular formula C14H17Cl4N3OS B11991143 3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide

3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide

Cat. No.: B11991143
M. Wt: 417.2 g/mol
InChI Key: XAGZFQKPGRUWOT-UHFFFAOYSA-N
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Description

3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE is a complex organic compound with the molecular formula C14H17Cl4N3OS and a molecular weight of 417.187. This compound is known for its unique structure, which includes multiple chlorine atoms and a carbothioyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-chloroanilino group in 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTAN

Properties

Molecular Formula

C14H17Cl4N3OS

Molecular Weight

417.2 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C14H17Cl4N3OS/c1-8(2)7-11(22)20-12(14(16,17)18)21-13(23)19-10-6-4-3-5-9(10)15/h3-6,8,12H,7H2,1-2H3,(H,20,22)(H2,19,21,23)

InChI Key

XAGZFQKPGRUWOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl

Origin of Product

United States

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